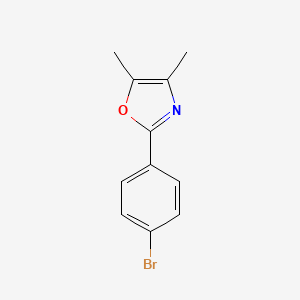

2-(4-Bromophenyl)-4,5-dimethyloxazole

CAS No.:

Cat. No.: VC14442439

Molecular Formula: C11H10BrNO

Molecular Weight: 252.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10BrNO |

|---|---|

| Molecular Weight | 252.11 g/mol |

| IUPAC Name | 2-(4-bromophenyl)-4,5-dimethyl-1,3-oxazole |

| Standard InChI | InChI=1S/C11H10BrNO/c1-7-8(2)14-11(13-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 |

| Standard InChI Key | QFJYKAKGDWXIAU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(OC(=N1)C2=CC=C(C=C2)Br)C |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

2-(4-Bromophenyl)-4,5-dimethyloxazole (IUPAC name: 2-(4-bromophenyl)-4,5-dimethyl-1,3-oxazole) belongs to the oxazole family, a five-membered aromatic ring containing one oxygen and one nitrogen atom. The bromine atom at the para position of the phenyl group and the two methyl substituents on the oxazole ring define its structural uniqueness. Key identifiers include:

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₁₀BrNO |

| Molecular weight | 268.11 g/mol |

| SMILES notation | Cc1ncc(C2=CC=C(Br)C=C2)c1C |

The molecular structure is characterized by planar geometry due to aromatic conjugation, with the bromine atom contributing to steric and electronic effects .

Synthetic Approaches

Conventional Methods

Oxazole derivatives are typically synthesized via cyclization reactions. For example:

-

Robinson-Gabriel Synthesis: Cyclodehydration of α-acylamino ketones using agents like polyphosphoric acid .

-

Fischer Oxazole Synthesis: Reaction of cyanohydrins with aldehydes under acidic conditions .

For 2-(4-bromophenyl)-4,5-dimethyloxazole, a plausible route involves:

-

Bromination of 4-methylacetophenone to introduce the 4-bromophenyl group.

-

Condensation with acetamide under microwave irradiation to form the oxazole ring .

Green Chemistry Innovations

Recent advancements emphasize sustainable methods:

-

Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 65% yield in 15 minutes for analogous compounds) .

-

Flow Chemistry: Enhances safety and scalability for high-temperature reactions .

Physicochemical Properties

Predicted properties based on structural analogs :

| Property | Value |

|---|---|

| Melting point | 120–125°C (estimated) |

| Boiling point | 290–300°C (estimated) |

| Solubility | Soluble in DCM, DMSO |

| LogP (lipophilicity) | 3.2 ± 0.3 |

The bromine atom enhances molecular polarity, while methyl groups increase hydrophobicity, influencing drug-like properties .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

¹³C NMR:

Mass Spectrometry

Biological Activity and Applications

Material Science Applications

Oxazole derivatives are explored as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume